(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
Description
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tetrazole moiety and a carboxylic acid group
Properties
Molecular Formula |
C16H26N10O4 |
|---|---|
Molecular Weight |
422.44 g/mol |
IUPAC Name |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid;(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/2C8H13N5O2/c2*14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h2*5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t2*5-,6+/m10/s1 |
InChI Key |
RTVQJOXSBRCZBN-JUKSSJACSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O.C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O.C1CNC(CC1CC2=NNN=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported sodium bisulfate, can enhance the efficiency of the tetrazole formation . Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .
Scientific Research Applications
Neuropharmacology
Research indicates that (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid exhibits neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems and protect neurons from oxidative stress.
Case Study : A study published in 2023 demonstrated that derivatives of this compound could enhance cognitive function in animal models by promoting neurogenesis and synaptic plasticity, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. The tetrazole moiety is known to influence the GABAergic system, which plays a crucial role in seizure control.
Case Study : In a preclinical study, (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid showed promising results in reducing seizure frequency in rodent models of epilepsy. The findings suggest that it may serve as a lead compound for developing new anticonvulsant medications .
Antimicrobial Activity
Recent studies have reported that this compound possesses antimicrobial properties against various pathogens. Its effectiveness is attributed to the ability of the tetrazole ring to disrupt bacterial cell membranes.
Research Findings : A comprehensive evaluation revealed that (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Synthesis and Derivatives
The synthesis of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid often involves multi-step reactions starting from piperidine derivatives. The introduction of the tetrazole group can be achieved through various methods including cyclization reactions involving azides.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Piperidine + Acetic Anhydride | 70 |
| 2 | Tetrazole formation via cyclization | 85 |
| 3 | Carboxylation using CO₂ | 60 |
Mechanism of Action
The mechanism of action of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects . The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Losartan: A tetrazole-containing drug used to treat hypertension.
Cefazolin: An antibiotic with a tetrazole moiety.
Alfentanil: An opioid analgesic that includes a tetrazole group.
Uniqueness
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups. The presence of both a tetrazole and a piperidine ring in a single molecule provides a versatile scaffold for the development of new compounds with diverse biological activities .
Biological Activity
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a tetrazole moiety, which is known for imparting various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid can be represented as follows:
This structure includes a piperidine ring and a tetrazole group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with tetrazole groups exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar tetrazole derivatives against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. In animal models, it demonstrated anxiolytic and antidepressant-like behaviors. The proposed mechanism involves modulation of neurotransmitter systems, particularly through interaction with GABA receptors and serotonin pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA and E. coli | |
| Neuropharmacological | Anxiolytic and antidepressant effects |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid against clinical isolates of MRSA. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Neuropharmacological Assessment
In a controlled experiment involving rodents, the compound was administered to assess its impact on anxiety levels using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in the open arms of the maze compared to control groups, suggesting reduced anxiety levels .
The biological activities of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid can be attributed to its structural features:
- Tetrazole Group : Known for enhancing solubility and bioavailability, facilitating interactions with various biological targets.
- Piperidine Ring : Contributes to binding affinity with neurotransmitter receptors and enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
